molecular formula C6H10F3NO B12939026 (R)-3-(2,2,2-Trifluoroethoxy)pyrrolidine

(R)-3-(2,2,2-Trifluoroethoxy)pyrrolidine

Cat. No.: B12939026
M. Wt: 169.14 g/mol
InChI Key: DDONDEJNLINCKA-RXMQYKEDSA-N
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Description

(R)-3-(2,2,2-Trifluoroethoxy)pyrrolidine is a chiral pyrrolidine derivative featuring a trifluoroethoxy (-OCH₂CF₃) substituent at the 3-position of the pyrrolidine ring. The R-configuration at the chiral center confers stereochemical specificity, which is critical for interactions in biological systems or asymmetric catalysis. The trifluoroethoxy group enhances lipophilicity and metabolic stability due to the strong electron-withdrawing nature of the trifluoromethyl moiety, making this compound valuable in medicinal chemistry and agrochemical research .

Properties

Molecular Formula

C6H10F3NO

Molecular Weight

169.14 g/mol

IUPAC Name

(3R)-3-(2,2,2-trifluoroethoxy)pyrrolidine

InChI

InChI=1S/C6H10F3NO/c7-6(8,9)4-11-5-1-2-10-3-5/h5,10H,1-4H2/t5-/m1/s1

InChI Key

DDONDEJNLINCKA-RXMQYKEDSA-N

Isomeric SMILES

C1CNC[C@@H]1OCC(F)(F)F

Canonical SMILES

C1CNCC1OCC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(2,2,2-Trifluoroethoxy)pyrrolidine typically involves the reaction of pyrrolidine with 2,2,2-trifluoroethanol under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent any unwanted side reactions.

Industrial Production Methods

Industrial production of ®-3-(2,2,2-Trifluoroethoxy)pyrrolidine may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process. Additionally, purification techniques such as distillation or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

®-3-(2,2,2-Trifluoroethoxy)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoroethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

®-3-(2,2,2-Trifluoroethoxy)pyrrolidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-3-(2,2,2-Trifluoroethoxy)pyrrolidine involves its interaction with specific molecular targets. The trifluoroethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrrolidine Ring

(S)-2-(Trifluoromethyl)pyrrolidine
  • Structure : Pyrrolidine with a trifluoromethyl (-CF₃) group at the 2-position and S-configuration.
  • Key Differences :
    • The trifluoromethyl group is directly bonded to the ring (vs. trifluoroethoxy in the target compound), reducing steric bulk but increasing electronegativity.
    • Positional isomerism (2- vs. 3-substitution) alters steric and electronic interactions with target receptors.
  • Applications : Used as a building block for protease inhibitors due to its compact structure .
(R)-2-(2,5-Difluorophenyl)pyrrolidine hydrochloride
  • Structure : Pyrrolidine with a 2,5-difluorophenyl substituent at the 2-position and R-configuration.
  • Key Differences: Aromatic fluorinated substituent (vs. Hydrochloride salt form enhances solubility in aqueous media .
(±)-(2'R,3R,5'R)-1'-Allyl-5'-[(1E)-prop-1-en-1-yl]-spiro-pyrrolidine-oxindole
  • Structure : Complex spiro-pyrrolidine-oxindole hybrid with allyl and propenyl groups.
  • Key Differences :
    • Spiro architecture creates conformational rigidity, unlike the flexible pyrrolidine backbone of the target compound.
    • Oxindole moiety enables hydrogen bonding, broadening biological target range (e.g., kinase inhibition) .

Pyridine-Based Analogues

2,3-Dimethoxy-5-(trifluoromethyl)pyridine
  • Structure : Pyridine ring with methoxy and trifluoromethyl groups.
  • Key Differences :
    • Aromatic pyridine core (vs. saturated pyrrolidine) increases planarity and alters electronic distribution.
    • Trifluoromethyl group at the 5-position enhances resistance to oxidative metabolism .
(R)-2-Methyl-1-(3-oxo-propanamide)pyrrolidine-2-carboxylic acid methyl ester
  • Structure : Pyrrolidine with methyl and carboxamide substituents.
  • Key Differences :
    • Carboxamide and ester functionalities introduce hydrogen-bonding and hydrolytic instability, limiting in vivo utility compared to the stable trifluoroethoxy group .

Fluorinated Substituent Impact

Compound Substituent Position Electron Effects Metabolic Stability
Target Compound -OCH₂CF₃ 3 (R) Strong σ-withdrawing High
(S)-2-(Trifluoromethyl)pyrrolidine -CF₃ 2 (S) Moderate π/σ-withdrawing Moderate
2,3-Dimethoxy-5-(trifluoromethyl)pyridine -CF₃, -OCH₃ 5 Resonance stabilization Very High

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